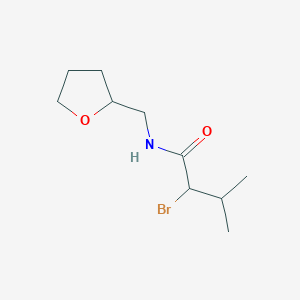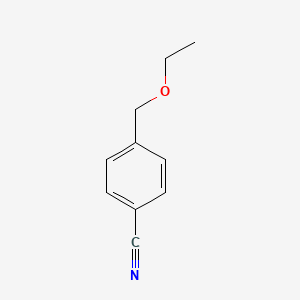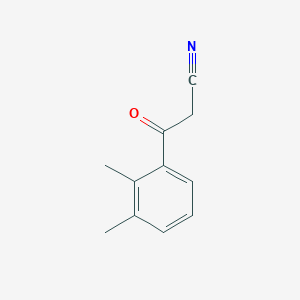
3-Bromo-5-fluoro-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated compounds is a topic of interest due to their applications in drug discovery and materials science. For instance, a scalable 4-step synthesis route for 4-bromo-3-fluoro-6-methoxyquinoline is presented, which is a building block for antibiotics . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, highlighting the importance of regioselectivity and the use of different reagents and conditions to achieve the desired halogenation and functionalization . The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is also reported, which involves multiple steps including nitration, chlorination, and N-alkylation . These studies demonstrate the complexity and precision required in the synthesis of halogenated compounds.
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial for their biological activity and material properties. The papers do not directly discuss the molecular structure of 3-Bromo-5-fluoro-4-methoxyaniline, but they do provide information on related compounds. For example, the structure of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was confirmed by NMR and mass spectra . These analytical techniques are essential for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of halogenated compounds is influenced by the presence of halogen atoms, which can be reactive sites for further chemical transformations. The papers describe various reactions, such as allylic bromination of trihaloalkenones to produce brominated methoxy compounds , and the nucleophilic substitution reactions used to introduce different functional groups . These reactions are important for the synthesis of complex molecules with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds, such as melting points, solubility, and stability, are important for their practical applications. The papers provided do not give specific details on the properties of 3-Bromo-5-fluoro-4-methoxyaniline, but they do mention the yields, purity, and some physical properties of the synthesized compounds, such as melting points and mass spectral data . These properties are critical for assessing the suitability of these compounds for further development in pharmaceuticals or materials.
Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
Quinoline derivatives have been synthesized using precursors like 2-Bromo-4-fluoroaniline, which shares similar halogen and methoxy substituent patterns with 3-Bromo-5-fluoro-4-methoxyaniline. These derivatives, such as thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline, demonstrate significant antibacterial activity against both gram-positive and gram-negative bacterial strains, as well as notable antifungal properties (Abdel‐Wadood et al., 2014).
Corrosion Inhibition
A specific derivative synthesized from a compound structurally similar to 3-Bromo-5-fluoro-4-methoxyaniline, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, has been used as a corrosion inhibitor for zinc metal in hydrochloric acid solution. The study shows this derivative to be an effective inhibitor, with its efficiency increasing alongside the concentration (Assad et al., 2015).
Organic Synthesis Applications
The compound has been indirectly implicated in studies on organic synthesis techniques, such as the Ullman methoxylation, which could potentially be applied to modify 3-Bromo-5-fluoro-4-methoxyaniline or similar compounds to achieve desired chemical properties or to serve as intermediates in the synthesis of more complex molecules (Ragan et al., 2003).
Safety and Hazards
3-Bromo-5-fluoro-4-methoxyaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-bromo-5-fluoro-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPALOVXCAGMEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641034 |
Source


|
| Record name | 3-Bromo-5-fluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-4-methoxyaniline | |
CAS RN |
875664-44-1 |
Source


|
| Record name | 3-Bromo-5-fluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluoro-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)





![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)





amine](/img/structure/B1290865.png)
